5-Bromo-8-methylquinolin-3-amine
Description
5-Bromo-8-methylquinolin-3-amine (CAS: 2092836-05-8) is a brominated quinoline derivative with a molecular formula of C₁₀H₉BrN₂ and a molecular weight of 237.10 g/mol . It is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a bromine atom at position 5, a methyl group at position 8, and an amine group at position 2.
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
5-bromo-8-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-2-3-9(11)8-4-7(12)5-13-10(6)8/h2-5H,12H2,1H3 |
InChI Key |
KNEVRRBIZZHTHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-methylquinolin-3-amine typically involves the bromination of 8-methylquinoline followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the 5-position of the quinoline ring . The subsequent amination can be achieved using ammonia or amine derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-methylquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Substitution: Formation of various substituted quinolines.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Coupling: Biaryl quinoline derivatives.
Scientific Research Applications
5-Bromo-8-methylquinolin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential drug candidates with antimicrobial, antimalarial, and anticancer properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of fluorescent probes and sensors for detecting metal ions and pH changes.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-8-methylquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methyl groups enhance its binding affinity and specificity. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase, leading to bacterial cell death . In anticancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline Derivatives
(a) 6-Bromo-5-chloro-8-methylquinolin-3-amine
- CAS : 2090479-13-1
- Molecular Formula : C₁₀H₈BrClN₂
- Molecular Weight : 271.54 g/mol .
- Key Differences: This compound introduces a chlorine atom at position 5 in addition to bromine at position 6, increasing molecular weight and altering electronic properties. Both compounds share the methyl group at position 8 and amine at position 3, suggesting similar solubility profiles in polar solvents.
(b) Unsubstituted Quinolin-3-amine
- The methyl group at position 8 could improve lipophilicity, influencing membrane permeability in biological systems.
Pyridine Derivatives
lists several pyridine-based analogs with structural similarities, such as:
- 5-Bromo-3-methoxypyridin-2-amine (CAS: 947249-13-0, Similarity: 0.92)
- 5-Bromo-3-(difluoromethoxy)pyridin-2-amine (CAS: 947249-16-3, Similarity: 0.81)
Key Differences:
| Property | 5-Bromo-8-methylquinolin-3-amine | 5-Bromo-3-methoxypyridin-2-amine |
|---|---|---|
| Core Structure | Quinoline (fused benzene-pyridine) | Pyridine (single aromatic ring) |
| Substituents | Br (C5), CH₃ (C8), NH₂ (C3) | Br (C5), OCH₃ (C3), NH₂ (C2) |
| Molecular Weight | 237.10 g/mol | ~213.03 g/mol (estimated) |
| Aromaticity/Planarity | Higher (due to fused rings) | Lower |
- The quinoline core provides extended π-conjugation, which may enhance UV absorbance or fluorescence properties compared to pyridine analogs .
- Positional isomerism (e.g., NH₂ at C3 vs.
Halogenated Heterocycles
- Impact of Halogen Type: Bromine (in this compound) offers a balance between reactivity and stability in Suzuki-Miyaura couplings, whereas chlorine (as in 6-Bromo-5-chloro-8-methylquinolin-3-amine) may reduce oxidative addition rates in such reactions . Fluorinated analogs (e.g., 5-Bromo-3-(difluoromethoxy)pyridin-2-amine) exhibit increased metabolic stability and electronegativity, influencing pharmacokinetics .
Biological Activity
5-Bromo-8-methylquinolin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.
Chemical Structure and Properties
This compound belongs to the class of quinoline derivatives, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 5-position and a methyl group at the 8-position contributes to its unique chemical behavior and biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Bromination : Utilizing bromine or brominating agents on 8-methylquinolin-3-amine.
- Condensation Reactions : Involving quinoline derivatives with amines or other nucleophiles under acidic or basic conditions.
- Reduction Reactions : Employing reducing agents like sodium borohydride or lithium aluminum hydride to modify existing functional groups.
Table 1: Synthesis Methods Overview
| Method | Description | Yield (%) |
|---|---|---|
| Bromination | Direct bromination of 8-methylquinolin-3-amine | 65–90 |
| Condensation | Reaction with amines under acidic conditions | Varies |
| Reduction | Modifying functional groups using reducing agents | Varies |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : It has shown effectiveness against several bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .
- Cytotoxic Effects : Studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 10 to 30 µM, indicating its potential as an anticancer agent .
Table 2: Biological Activity Overview
| Activity Type | Target Organisms/Cells | MIC/IC50 Values |
|---|---|---|
| Antimicrobial | Pseudomonas aeruginosa | MIC = 1 × 10^-4 mM |
| Klebsiella pneumoniae | MIC = 1 × 10^-5 mM | |
| Cytotoxic | HeLa cells | IC50 = 21.02 mM |
| MCF-7 cells | IC50 = 27.73 mM |
Case Studies and Research Findings
- Anticancer Studies : A study evaluating the cytotoxicity of various quinoline derivatives found that compounds similar to this compound exhibited enhanced selectivity towards cancer cells compared to normal fibroblasts, suggesting a favorable therapeutic index .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound interferes with cellular pathways involved in proliferation and apoptosis, making it a candidate for further development in cancer therapy .
- Antimicrobial Efficacy : A comparative study highlighted that derivatives of quinoline, including this compound, displayed potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
